5-bromo-N-cyclohexyl-N,3-dimethylpyridin-2-amine

Description

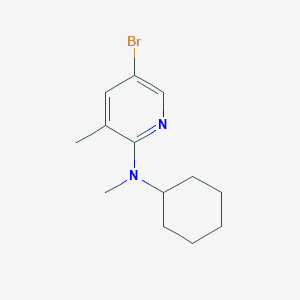

5-Bromo-N-cyclohexyl-N,3-dimethylpyridin-2-amine is a pyridine-based compound featuring a bromine atom at position 5, a cyclohexyl group attached to the pyridine nitrogen (N), and a methyl group at position 3 (Figure 1). For example, similar compounds like 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine () were synthesized by reacting 5-bromopyridin-2-amine with aldehydes and sodium cyanoborohydride. The cyclohexyl substituent likely contributes to enhanced lipophilicity and steric bulk, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

5-bromo-N-cyclohexyl-N,3-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2/c1-10-8-11(14)9-15-13(10)16(2)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEVHUJQHCOUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N(C)C2CCCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclohexyl-N,3-dimethylpyridin-2-amine typically involves the reaction of N-methylformamide with 2,5-dibromo-3-methylpyridine . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-cyclohexyl-N,3-dimethylpyridin-2-amine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives, and reduction reactions can modify the pyridine ring or the substituents.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like DMF or DMSO and a base such as sodium hydride.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives.

Scientific Research Applications

5-bromo-N-cyclohexyl-N,3-dimethylpyridin-2-amine is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: In the study of biological pathways and interactions involving pyridine derivatives.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclohexyl-N,3-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in the substituents attached to the pyridine nitrogen and adjacent positions. Key comparisons include:

*Estimated based on molecular formula C₁₃H₁₉BrN₂.

Key Observations :

- Cyclohexyl vs.

- Oxygen-Containing Substituents : The tetrahydro-2H-pyran-4-ylmethyl group () introduces an ether oxygen, improving solubility but reducing membrane permeability relative to the cyclohexyl variant.

- Scaffold Differences : Pyrimidine-based analogs () exhibit distinct electronic profiles due to the six-membered ring with two nitrogen atoms, affecting binding affinity in biological targets.

Crystallographic and Stability Insights

Crystal structures of analogs (e.g., 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, ) reveal intermolecular N–H···N hydrogen bonds forming centrosymmetric dimers, stabilizing the crystal lattice .

Biological Activity

5-bromo-N-cyclohexyl-N,3-dimethylpyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom and a cyclohexyl group, which contribute to its unique pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.

The molecular formula for this compound is , with a molecular weight of approximately 284.21 g/mol. The compound's structure is significant in determining its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation.

- Antimicrobial Activity : It has shown potential against various bacterial strains.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with specific protein targets. The bromine atom and the amino group facilitate binding to various receptors and enzymes, leading to altered biochemical pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Enzyme Inhibition | Potential inhibitor of key metabolic enzymes |

Case Studies

- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The IC50 values were reported in the low micromolar range, indicating significant potency against tumor cells.

- Antimicrobial Efficacy : In vitro tests revealed that the compound showed notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in developing new antibiotics.

- Enzyme Interaction Studies : Detailed kinetic studies indicated that the compound could inhibit specific kinases involved in signaling pathways critical for cancer progression. This inhibition was characterized by competitive binding assays, providing insight into its mechanism of action.

Research Findings

Recent research has focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity and selectivity. Modifications to the cyclohexyl group and variations in substitution patterns on the pyridine ring have been explored to optimize therapeutic efficacy.

Table 2: Structural Modifications and Their Effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.